Phenyl 4-ethylpiperazine-1-carboxylate chemical structure and properties
Phenyl 4-ethylpiperazine-1-carboxylate chemical structure and properties
An In-Depth Technical Guide to Phenyl 4-ethylpiperazine-1-carboxylate: Structure, Properties, Synthesis, and Applications
Introduction
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds.[1][2] Its unique physicochemical properties, including its ability to exist in a stable chair conformation and the differential reactivity of its two nitrogen atoms, make it an exceptionally versatile building block for drug discovery.[1][3] This guide focuses on a specific derivative, Phenyl 4-ethylpiperazine-1-carboxylate , providing a comprehensive technical overview for researchers and drug development professionals. We will delve into its fundamental chemical and physical properties, propose a robust synthetic pathway, detail methods for its analytical characterization, and explore its potential as a key intermediate in the development of novel therapeutics and materials.
Chemical Identity and Structure
A precise understanding of a compound's identity is the foundation of all subsequent research. Phenyl 4-ethylpiperazine-1-carboxylate is an asymmetrically substituted piperazine, featuring an ethyl group at the N4 position and a phenyl carbamate at the N1 position. This arrangement provides a unique combination of steric and electronic properties that can be leveraged in targeted synthesis.[3]
Nomenclature and Identifiers
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Systematic IUPAC Name: phenyl 4-ethylpiperazine-1-carboxylate[3]
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Synonyms: 4-ETHYL-PIPERAZINE-1-CARBOXYLIC ACID PHENYL ESTER[4][5]
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Molecular Formula: C₁₃H₁₈N₂O₂[4]
Chemical Structure
The structure consists of a central piperazine ring. The nitrogen at position 1 is functionalized as a carbamate through an ester linkage to a phenyl group. The nitrogen at position 4 is alkylated with an ethyl group.
Caption: Chemical structure of Phenyl 4-ethylpiperazine-1-carboxylate.
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. These parameters influence solubility, reactivity, and pharmacokinetic profiles. The data below has been compiled from publicly available chemical databases.[4]
| Property | Value | Unit |
| Molecular Weight | 234.29 | g/mol |
| Exact Mass | 234.136827821 | Da |
| Density | 1.119 | g/cm³ |
| Boiling Point | 335.6 | °C |
| Flash Point | 156.8 | °C |
| Refractive Index | 1.54 | |
| Topological Polar Surface Area (TPSA) | 32.8 | Ų |
| LogP (XLogP3) | 1.9 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 3 |
Synthesis and Purification
While direct, peer-reviewed synthesis protocols for Phenyl 4-ethylpiperazine-1-carboxylate are not extensively documented, a logical and efficient synthetic route can be designed based on established principles of piperazine carbamate chemistry.[3] The most direct approach involves the acylation of N-ethylpiperazine with phenyl chloroformate.
Proposed Synthetic Workflow
This synthesis is a nucleophilic acyl substitution reaction. The secondary amine (N1) of 1-ethylpiperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenyl chloroformate. A non-nucleophilic base is required to quench the HCl byproduct generated during the reaction.
Caption: Proposed workflow for the synthesis of Phenyl 4-ethylpiperazine-1-carboxylate.
Experimental Protocol
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Reaction Setup: To a solution of 1-ethylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add triethylamine (1.1 eq). Cool the mixture to 0 °C in an ice bath.
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Reagent Addition: Add phenyl chloroformate (1.05 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
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Causality: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of undesired side products. Triethylamine acts as an acid scavenger for the HCl formed, driving the reaction to completion.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching and Extraction: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer.
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Aqueous Workup: Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine.
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Self-Validation: Each wash step is designed to remove a specific class of impurities, ensuring a cleaner crude product before purification. The final brine wash aids in breaking any emulsions and removing residual water.
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Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure Phenyl 4-ethylpiperazine-1-carboxylate.
Analytical Characterization
Structural elucidation and purity confirmation are critical final steps in any synthesis.[3] A combination of spectroscopic techniques is employed to validate the identity of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: This technique provides information about the electronic environment and connectivity of protons. For Phenyl 4-ethylpiperazine-1-carboxylate, the expected spectrum would feature:
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Aromatic protons (phenyl group): Multiplets in the range of δ 7.0-7.5 ppm.
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Piperazine ring protons: Complex multiplets typically between δ 2.5-3.8 ppm. The protons adjacent to the carbamate nitrogen (N1) would likely be shifted downfield compared to those adjacent to the ethylated nitrogen (N4).[7]
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Ethyl group protons: A quartet (CH₂) around δ 2.4-2.6 ppm and a triplet (CH₃) around δ 1.0-1.2 ppm.
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¹³C NMR: This provides information on the carbon skeleton. Key expected signals include the carbamate carbonyl carbon (~155 ppm), aromatic carbons (120-150 ppm), and aliphatic carbons of the piperazine and ethyl groups (10-60 ppm).
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.[8]
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Expected Ion: For High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like ESI, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 235.1441, confirming the molecular formula C₁₃H₁₈N₂O₂.
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Fragmentation: Under harsher ionization or tandem MS (MS/MS) conditions, characteristic fragments would include the loss of the phenyl group, cleavage of the ethyl group, and fragmentation of the piperazine ring.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying key functional groups.[9]
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C=O Stretch (Carbamate): A strong, characteristic absorption band is expected in the region of 1690-1720 cm⁻¹.
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C-O Stretch (Ester): Bands associated with the C-O single bond stretching will appear in the 1200-1300 cm⁻¹ region.
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Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Peaks appearing just below 3000 cm⁻¹.
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C-N Stretch: Absorptions in the fingerprint region, typically between 1000-1250 cm⁻¹.
Applications in Research and Development
Phenyl 4-ethylpiperazine-1-carboxylate is not typically an end-product but rather a valuable synthetic intermediate. Its utility stems from the versatile piperazine carbamate core, which serves as a foundational scaffold in multiple scientific domains.[3]
Role as a Versatile Synthetic Scaffold
The true value of this compound lies in its potential for further chemical modification. The phenyl carbamate group acts as a protecting group for the N1 nitrogen, allowing for selective reactions at other positions. Alternatively, the phenyl ester can be cleaved or transformed, while the ethylated N4 nitrogen provides specific steric and electronic properties to the final molecule.
Caption: The role of the core scaffold in diverse R&D applications.
Significance in Medicinal Chemistry
The piperazine moiety is a cornerstone of modern drug design. Derivatives have shown a wide spectrum of biological activities.[10][11]
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Neuropharmacology: A closely related structure, (4-ethyl-piperaz-1-yl)-phenylmethanone, has demonstrated significant neuroprotective properties against beta-amyloid toxicity, a key pathological hallmark of Alzheimer's disease.[12] This suggests that scaffolds like Phenyl 4-ethylpiperazine-1-carboxylate could be valuable starting points for developing novel therapies for neurodegenerative disorders.
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Antidepressants: Phenyl piperazine derivatives are known to have potent antidepressant effects, often by acting as mono-amino oxidase inhibitors or serotonin receptor agonists.[2]
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Other Therapeutic Areas: The piperazine ring is a key component in drugs developed as anti-infectives, anti-cancer agents, and cardiovascular agents.[10][13] The specific substitution pattern of Phenyl 4-ethylpiperazine-1-carboxylate provides a unique template for library synthesis to explore these and other biological targets.
Conclusion
Phenyl 4-ethylpiperazine-1-carboxylate represents more than just a single chemical entity; it is a versatile and strategically designed building block with significant potential for scientific innovation. Its well-defined physicochemical properties, accessible synthesis, and straightforward characterization make it an attractive intermediate for researchers. Grounded in the rich history of piperazine chemistry, this compound serves as a valuable starting point for the design and synthesis of next-generation pharmaceuticals, advanced materials, and novel agrochemicals, underscoring the enduring importance of foundational scaffolds in modern research and development.
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